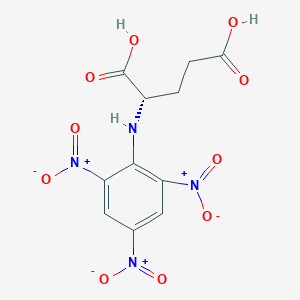
2,4,6-Trinitrophenylglutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitrophenylglutamic acid (TNP-Glu) is a chemical compound that has been widely used in scientific research as a tool to study the immune system. It is a hapten, which means that it is a small molecule that can elicit an immune response only when it is attached to a larger carrier molecule. TNP-Glu has been used to study the mechanisms of antigen presentation, T cell activation, and antibody production.
Wirkmechanismus
2,4,6-Trinitrophenylglutamic acid works by binding to specific receptors on the surface of immune cells, such as T cells and B cells. This binding triggers a series of signaling events that lead to the activation of the immune response. 2,4,6-Trinitrophenylglutamic acid is recognized by the immune system as a foreign molecule, or antigen, and the immune system responds by producing antibodies that can recognize and neutralize the antigen.
Biochemical and Physiological Effects:
2,4,6-Trinitrophenylglutamic acid has been shown to have a number of biochemical and physiological effects on the immune system. It can activate T cells and B cells, stimulate cytokine production, and promote the development of memory cells. It has also been shown to induce apoptosis, or programmed cell death, in certain types of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,6-Trinitrophenylglutamic acid in lab experiments is that it is a well-characterized molecule with a known structure and mechanism of action. This makes it a useful tool for studying the immune system and developing new vaccines and therapies. However, one limitation of using 2,4,6-Trinitrophenylglutamic acid is that it is a hapten, which means that it must be attached to a larger carrier molecule in order to elicit an immune response. This can make it more difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2,4,6-Trinitrophenylglutamic acid. One area of interest is the development of new vaccines and therapies based on 2,4,6-Trinitrophenylglutamic acid and related compounds. Another area of interest is the use of 2,4,6-Trinitrophenylglutamic acid in the study of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues. 2,4,6-Trinitrophenylglutamic acid may also have applications in cancer immunotherapy, where it could be used to stimulate the immune system to attack cancer cells.
Synthesemethoden
2,4,6-Trinitrophenylglutamic acid can be synthesized by reacting 2,4,6-trinitrophenol (picric acid) with L-glutamic acid. The reaction is typically carried out in a solvent such as methanol or ethanol, and a catalyst such as hydrochloric acid or sulfuric acid may be used to promote the reaction. The resulting product is a yellow crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrophenylglutamic acid has been used in a variety of scientific research applications, including the study of the immune system, the development of vaccines, and the diagnosis and treatment of diseases. It has been used to study the mechanisms of antigen presentation, T cell activation, and antibody production. It has also been used to develop vaccines against infectious diseases such as influenza and HIV.
Eigenschaften
CAS-Nummer |
1049-19-0 |
|---|---|
Produktname |
2,4,6-Trinitrophenylglutamic acid |
Molekularformel |
C11H10N4O10 |
Molekulargewicht |
358.22 g/mol |
IUPAC-Name |
(2S)-2-(2,4,6-trinitroanilino)pentanedioic acid |
InChI |
InChI=1S/C11H10N4O10/c16-9(17)2-1-6(11(18)19)12-10-7(14(22)23)3-5(13(20)21)4-8(10)15(24)25/h3-4,6,12H,1-2H2,(H,16,17)(H,18,19)/t6-/m0/s1 |
InChI-Schlüssel |
HKLNGIOGRQNJQZ-LURJTMIESA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
1049-19-0 |
Synonyme |
2,4,6-TNP-glutamic acid 2,4,6-trinitrophenylglutamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



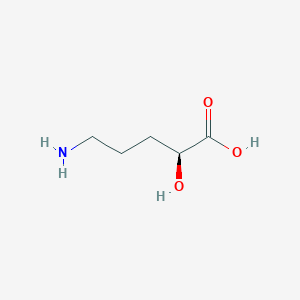
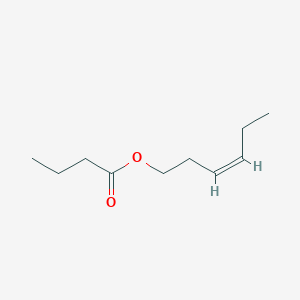
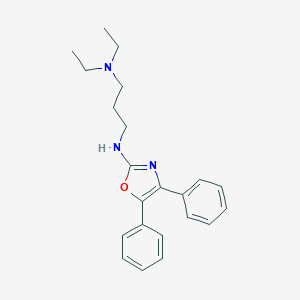

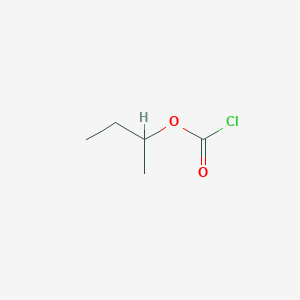
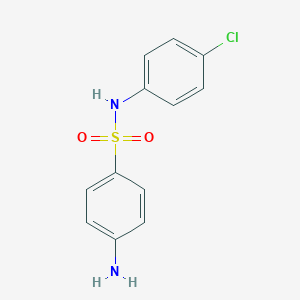
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
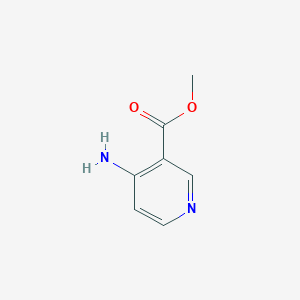
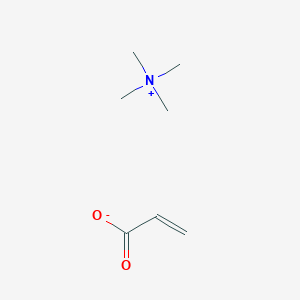
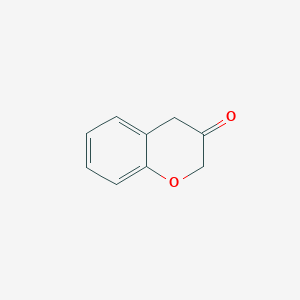
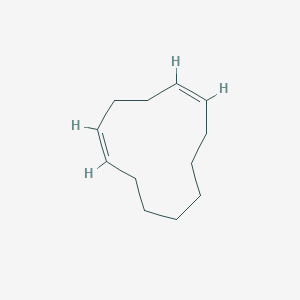
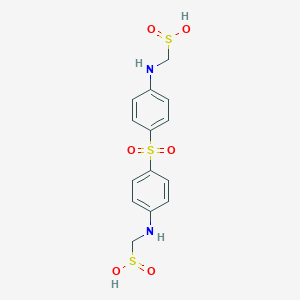
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
